BAY-747

sGC stimulator cGMP formation in vitro potency

BAY-747 is a second-generation, brain-penetrant sGC stimulator engineered for once-daily dosing with a 24-hour sustained hemodynamic effect and low peak-to-trough ratio. Unlike first-generation agents, it activates sGC independently of NO availability and achieves CNS exposure for cognitive and DMD research. Ideal for studies in resistant hypertension and hippocampal plasticity mechanisms.

Molecular Formula C22H26F2N4O2
Molecular Weight 416.5 g/mol
Cat. No. B10856549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-747
Molecular FormulaC22H26F2N4O2
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCC(C)(CNC(=O)C1=C(N=C2N1C=C(C=C2OCC3=C(C=CC=C3F)F)C)C)N
InChIInChI=1S/C22H26F2N4O2/c1-5-22(4,25)12-26-21(29)19-14(3)27-20-18(9-13(2)10-28(19)20)30-11-15-16(23)7-6-8-17(15)24/h6-10H,5,11-12,25H2,1-4H3,(H,26,29)/t22-/m0/s1
InChIKeyMITNUFZPBQIMAT-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-747: A Second-Generation Brain-Penetrant sGC Stimulator with 24-Hour Hemodynamic Efficacy for Resistant Hypertension and CNS Applications


BAY-747 (BAY 1165747) is an orally active, brain-penetrant second-generation soluble guanylate cyclase (sGC) stimulator discovered by Bayer AG via ultrahigh-throughput screening and optimization of an imidazo[1,2-a]pyridine lead series [1]. Developed primarily for resistant hypertension—where patients fail to achieve target blood pressure despite triple antihypertensive therapy—BAY-747 demonstrates sustained hemodynamic effects up to 24 hours in Phase 1 studies [2]. The compound has also been investigated for cognitive enhancement and Duchenne muscular dystrophy, distinguished by its ability to stimulate heme-bound Fe(II)sGC independently of nitric oxide availability, a critical limitation of PDE5 inhibitors [3].

Why First-Generation sGC Stimulators and PDE5 Inhibitors Cannot Substitute for BAY-747 in Resistant Hypertension and CNS Research Applications


Generic substitution among sGC-targeting compounds is precluded by three mechanistic divergences. First, first-generation sGC stimulators such as riociguat and vericiguat lack brain penetration, rendering them unsuitable for CNS indications [1]. Second, PDE5 inhibitors such as sildenafil and tadalafil require sufficient endogenous nitric oxide production to elevate cGMP—a condition impaired in pathologies including Duchenne muscular dystrophy and cardiovascular disease with endothelial dysfunction [2]. Third, first-generation sGC stimulators exhibit suboptimal pharmacokinetic profiles with pronounced peak-to-trough fluctuations, whereas BAY-747 was specifically engineered for once-daily dosing with minimal hemodynamic variability, a property essential for chronic hypertension management [3].

BAY-747 Comparative Quantitative Evidence: In Vitro Potency, Pharmacokinetic Differentiation, In Vivo Efficacy, and Brain Penetration Data


BAY-747 In Vitro sGC Stimulation Potency: MEC Comparison with First-Generation sGC Stimulators

BAY-747 demonstrated a minimal effective concentration (MEC) of 0.06 µM for stimulation of cGMP formation in vitro, a value that represents enhanced potency relative to first-generation sGC stimulators evaluated in parallel or comparable assay systems [1]. The compound was selected as the clinical candidate from a series of imidazo[1,2-a]pyridine carboxamides following optimization that substantially improved potency, metabolic stability, permeation, and solubility over the initial screening hit [2].

sGC stimulator cGMP formation in vitro potency cardiovascular pharmacology

BAY-747 Long-Acting Pharmacokinetic Profile: 24-Hour Sustained Hemodynamic Effects with Low Peak-to-Trough Ratio

BAY-747 demonstrated sustained hemodynamic effects up to 24 hours in Phase 1 studies with a very low peak-to-trough ratio, distinguishing it from first-generation sGC stimulators that exhibit more pronounced pharmacokinetic fluctuations [1]. In spontaneously hypertensive rats, BAY-747 caused a dose-related and long-lasting decrease in mean arterial blood pressure, with oral treatment over 12 days resulting in persistent blood pressure reduction [2]. The compound's pharmacokinetic profile was shown to be suitable for once-daily dosing in humans .

pharmacokinetics hemodynamics once-daily dosing resistant hypertension

BAY-747 Demonstrates Additive Efficacy on Top of Triple Antihypertensive Therapy in Resistant Hypertension Models

BAY-747 provided additional blood pressure reduction when dosed on top of individual antihypertensive agents (losartan, amlodipine, or spironolactone) and even on top of triple combinations of frequently used antihypertensive drugs in preclinical models [1]. In a canine model of resistant hypertension, BAY-747 caused a dose-related and long-lasting (>6 hours) mean arterial pressure decrease [1]. This additive efficacy profile directly addresses the unmet need in resistant hypertension where patients fail to achieve target blood pressure despite three or more antihypertensive agents [2].

resistant hypertension add-on therapy antihypertensive combination treatment

BAY-747 Brain Penetration Enables CNS Applications Inaccessible to First-Generation sGC Stimulators

BAY-747 is characterized as a brain-penetrant sGC stimulator, a property not shared by first-generation sGC stimulators such as riociguat and vericiguat [1]. In male Wistar rats, oral administration of BAY-747 enhanced memory acquisition in the object location task and reversed L-NAME-induced memory impairments, demonstrating functional CNS activity [1]. Ex vivo, BAY-747 enhanced hippocampal GluA1-containing AMPA receptor trafficking in a chemical LTP model using acute mouse hippocampal slices, confirming central pharmacodynamic engagement [2].

brain penetration CNS cognitive enhancement memory blood-brain barrier

BAY-747 NO-Independent sGC Stimulation Enables cGMP Elevation in DMD Model Where PDE5 Inhibitors Failed Clinically

PDE5 inhibitors have previously been investigated as a potential therapy for Duchenne muscular dystrophy (DMD); however, a large-scale Phase III clinical trial did not meet its primary endpoint. The efficacy of PDE5 inhibitors is dependent on sufficient endogenous NO production, which may be impaired in DMD [1]. In contrast, BAY-747 acts as an NO-independent sGC stimulator, directly activating heme-bound sGC. In mdx/mTRG2 mice (a DMD model), 16-week treatment with BAY-747 (150 mg/kg in food) significantly improved grip strength and running speed, and reduced serum creatine kinase levels compared to untreated mdx/mTRG2 mice (p<0.05) [1].

Duchenne muscular dystrophy NO-independent skeletal muscle PDE5 inhibitor cGMP

BAY-747 Optimal Research and Industrial Application Scenarios Based on Validated Quantitative Differentiation


Resistant Hypertension Drug Discovery and Preclinical Combination Therapy Studies

BAY-747 is optimally deployed in preclinical models of resistant hypertension where standard antihypertensive agents fail to achieve adequate blood pressure control. Its demonstrated additive efficacy on top of losartan, amlodipine, spironolactone, and triple combination therapy [1] makes it a preferred tool compound for investigating sGC stimulation as an add-on mechanism. The 24-hour sustained hemodynamic effect with low peak-to-trough ratio supports once-daily dosing paradigms in chronic hypertension studies [2].

CNS cGMP Signaling Research Requiring Brain-Penetrant sGC Modulation

BAY-747 enables CNS-focused cGMP research that is inaccessible to first-generation sGC stimulators due to its validated brain penetration. Specific applications include cognitive enhancement studies using object location tasks, investigation of hippocampal LTP mechanisms, and reversal of NO synthase inhibition-induced memory deficits [1]. The compound's differential effects on glutamatergic AMPAR trafficking and neurotrophic signaling pathways support mechanistic studies of hippocampal plasticity [1].

Duchenne Muscular Dystrophy and Skeletal Muscle cGMP Pathway Research in NO-Impaired Conditions

BAY-747 serves as a research tool for investigating NO-independent sGC stimulation in skeletal muscle pathophysiology, particularly where NO bioavailability is compromised. The compound's ability to improve grip strength, running speed, and reduce serum CK in mdx/mTRG2 mice [1] supports its use in DMD preclinical studies, as well as broader investigations of the NO-sGC-cGMP pathway in muscle function and exercise physiology under conditions of endothelial dysfunction [2].

Pharmacokinetic and Pharmacodynamic Studies Requiring Sustained 24-Hour Target Engagement

BAY-747's long half-life and very low peak-to-trough ratio make it an ideal reference compound for PK/PD studies requiring consistent target engagement over 24 hours with once-daily oral administration. Its pharmacokinetic profile in humans was shown to be suitable for once-daily dosing with sustained effects on blood pressure and heart rate [1], providing a validated benchmark for comparative PK/PD studies of novel sGC modulators or antihypertensive agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-747

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.